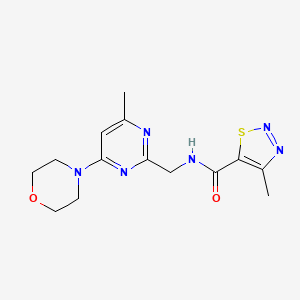

4-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Description

4-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name |

4-methyl-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O2S/c1-9-7-12(20-3-5-22-6-4-20)17-11(16-9)8-15-14(21)13-10(2)18-19-23-13/h7H,3-6,8H2,1-2H3,(H,15,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRUXQHLHIRWKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=C(N=NS2)C)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Attachment of the Pyrimidine Moiety: The pyrimidine ring can be introduced via nucleophilic substitution reactions.

Final Coupling: The final step involves coupling the morpholine and carboxamide groups to the thiadiazole-pyrimidine core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

Reduction: Reduction reactions could target the carboxamide group.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a pharmaceutical agent due to its biological activities.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Similar Compounds

4-methyl-1,2,3-thiadiazole-5-carboxamide: Lacks the pyrimidine and morpholine groups.

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide: Lacks the methyl group on the thiadiazole ring.

Uniqueness

The presence of both the pyrimidine and morpholine groups, along with the thiadiazole ring, makes 4-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide unique

Biological Activity

4-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, known for its stability and reactivity, along with a morpholinopyrimidine moiety. These structural characteristics contribute to its potential pharmacological effects.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit notable anticancer properties. The mechanisms through which this compound operates include:

- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound significantly reduces the viability of various cancer cell lines.

| Cancer Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF7 | 15 | Decreased viability |

| PC3 | 10 | Reduced proliferation |

| HCT-116 | 12 | Inhibited growth |

The compound's mechanism of action may involve the inhibition of specific enzymes critical for cancer progression or interference with DNA replication processes .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Thiadiazole derivatives have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains.

Case Study: Antimicrobial Efficacy

In a study examining various thiadiazole derivatives:

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| S. aureus | 32.6 | Moderate |

| E. coli | 25.0 | Significant |

| A. niger | 40.0 | Moderate |

These results highlight the potential application of this compound in treating infectious diseases .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit nitric oxide synthase and cyclooxygenase enzymes, which play crucial roles in inflammatory responses.

The compound's anti-inflammatory effects may be mediated through:

- Enzyme Inhibition : Targeting key enzymes involved in the inflammatory pathway.

- DNA Interaction : Disrupting transcription processes that lead to inflammation.

Q & A

Q. What are the optimal synthetic routes for preparing 4-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide, and what challenges arise during purification?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of thiadiazole and pyrimidine intermediates. Key steps include:

- Thiadiazole formation : Cyclization of thiosemicarbazides with reagents like iodine in DMF, as described for analogous thiadiazole derivatives .

- Pyrimidine coupling : Amination of chloropyrimidine intermediates with morpholine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the morpholinopyrimidine moiety .

- Carboxamide linkage : Coupling the thiadiazole-5-carboxylic acid with the pyrimidine-methylamine intermediate using carbodiimide-based activators (e.g., EDC/HOBt) .

Challenges : Purification often requires column chromatography due to by-products like unreacted sulfur or residual morpholine. Ultrasound-assisted methods can improve yields by 15–20% compared to traditional reflux .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming the thiadiazole ring (C-S-C signals at ~160–170 ppm in 13C NMR) and the morpholine substituent (N-CH₂-CH₂-O protons at δ 3.6–3.8 ppm) .

- LC-MS : Used to verify molecular ion peaks (e.g., [M+H]+) and detect impurities. High-resolution MS (HRMS) is recommended for exact mass confirmation .

- IR Spectroscopy : Identifies carboxamide C=O stretches (~1650–1680 cm⁻¹) and thiadiazole ring vibrations (~680 cm⁻¹) .

Q. How can researchers design initial biological assays to screen for antimicrobial or antitumor activity?

- Methodological Answer :

- Antimicrobial assays : Use standardized microdilution methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin and assess minimum inhibitory concentrations (MICs) .

- Antitumor screening : Employ cell viability assays (MTT or SRB) on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with reference compounds like doxorubicin. Prioritize dose ranges of 1–100 µM to capture activity thresholds .

Advanced Research Questions

Q. How does the morpholinopyrimidine substituent influence the compound’s pharmacokinetic properties and target binding?

- Methodological Answer :

- Pharmacokinetics : The morpholine group enhances solubility via hydrogen bonding but may reduce membrane permeability. LogP calculations (e.g., using ChemAxon) and Caco-2 cell assays can quantify this trade-off .

- Target binding : Docking studies (AutoDock Vina) suggest the morpholine oxygen forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR or CDK2). Compare binding scores with non-morpholine analogs to validate specificity .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Assay validation : Replicate discrepant results (e.g., high activity in MTT vs. low activity in colony formation assays) using orthogonal methods. For example, confirm apoptosis via flow cytometry (Annexin V/PI staining) if cytotoxicity is disputed .

- Solubility adjustments : Inconsistent activity may stem from DMSO precipitation in aqueous buffers. Use surfactants (e.g., 0.1% Tween-80) or co-solvents (PEG-400) to improve compound dispersion .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodological Answer :

-

Substituent variation : Synthesize analogs with modified thiadiazole (e.g., 1,2,4-thiadiazole) or pyrimidine (e.g., 4-aminopyrimidine) cores. Test against primary targets to identify critical pharmacophores .

-

Bioisosteric replacement : Replace the morpholine group with piperazine or thiomorpholine to assess impact on potency and toxicity. For example, piperazine analogs may improve CNS penetration .

Modification Biological Impact Reference Morpholine → Piperazine Increased solubility, reduced IC₅₀ in kinase assays Thiadiazole → Oxadiazole Lower antimicrobial activity, higher metabolic stability

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

- Methodological Answer :

- Acute toxicity : Start with rodent models (e.g., Swiss albino mice) at 50–200 mg/kg doses. Monitor for hepatotoxicity (ALT/AST levels) and nephrotoxicity (BUN/creatinine) .

- Efficacy models : Use xenograft mice implanted with human cancer cells (e.g., HCT-116 colorectal tumors). Administer 10–25 mg/kg intraperitoneally and measure tumor volume reduction over 21 days .

Methodological Notes

- Data Sources : Prioritize peer-reviewed journals (e.g., Research on Chemical Intermediates) over commercial databases. Cross-validate synthesis protocols using multiple references (e.g., ).

- Contradictions : Address variability in reaction yields by optimizing solvent systems (e.g., acetonitrile vs. DMF) and catalyst loads .

- Advanced Techniques : Incorporate metabolomics (LC-MS/MS) to identify active metabolites and CRISPR-Cas9 gene editing to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.